N-(2,4-dinitrophenyl)serine
Overview
Description
N-(2,4-dinitrophenyl)serine is a derivative of the amino acid serine, characterized by the presence of a 2,4-dinitrophenyl group attached to the nitrogen atom. This compound is known for its applications in biochemical research and its role as an amino acid derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)serine typically involves the reaction of serine with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of serine attacks the fluorine-substituted aromatic ring, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dinitrophenyl)serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-(2,4-dinitrophenyl)serine has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in studies of enzyme kinetics and protein structure.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)serine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It may also participate in signaling pathways by modifying the activity of proteins and other biomolecules .
Comparison with Similar Compounds
- N-(2,4-dinitrophenyl)-L-isoleucine
- N-(2,4-dinitrophenyl)-L-leucine
- N-(2,4-dinitrophenyl)-L-phenylalanine
- N-(2,4-dinitrophenyl)-L-threonine
- N-(2,4-dinitrophenyl)-L-valine .
Comparison: N-(2,4-dinitrophenyl)serine is unique due to its specific structural features and reactivity. Compared to other similar compounds, it exhibits distinct properties in terms of solubility, stability, and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQZBOCQYMVLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-30-5, 1655-64-7 | |
Record name | N-(2,4-Dinitrophenyl)serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10547-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serine, N-(2,4-dinitrophenyl)-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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